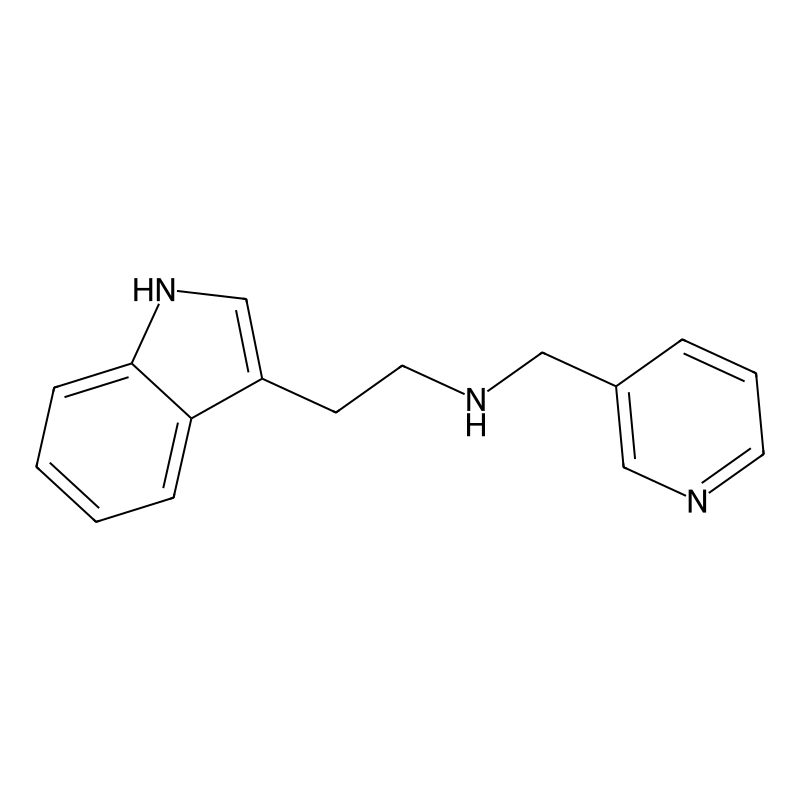

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The presence of the indole and pyridine moieties in the molecule suggests potential interest in medicinal chemistry research. Indole and pyridine are common building blocks found in various biologically active molecules, including many pharmaceuticals [, ]. The combination of these moieties in 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine could potentially lead to the exploration of its activity against various targets relevant to human health.

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine is a chemical compound characterized by the presence of an indole ring and a pyridine ring linked through an ethanamine moiety. This structure imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research. The compound is recognized for its potential biological activities, which are attributed to the interactions of its functional groups with various molecular targets.

- Oxidation: The indole ring can be oxidized to form derivatives such as indole-3-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The pyridine ring can be reduced to yield piperidine derivatives, typically using hydrogen gas in the presence of a palladium catalyst.

- Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various functional groups. Reagents like bromine or chlorine, often in the presence of a Lewis acid catalyst, are commonly used for these reactions.

These reactions enable the modification of the compound's structure, facilitating the synthesis of new derivatives with potentially enhanced properties.

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine has been investigated for its biological activities, particularly its potential as a ligand in receptor binding studies. The indole moiety is known to interact with various biological receptors, while the pyridine ring can engage in hydrogen bonding and π-π stacking interactions. This dual interaction capability suggests that the compound may modulate enzyme activity and receptor functions, leading to various biological effects, including antibacterial and anticancer activities.

The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine typically involves:

- Starting Materials: Indole-3-carbaldehyde and 3-pyridinemethanamine.

- Reaction Process: The synthesis generally follows a reductive amination pathway where indole-3-carbaldehyde reacts with 3-pyridinemethanamine in the presence of a reducing agent like sodium triacetoxyborohydride.

- Conditions: This reaction is usually conducted in solvents such as methanol or ethanol at room temperature.

In industrial settings, similar synthetic routes may be employed on a larger scale with optimizations for yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency.

The compound has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: It is studied for its potential interactions with biological receptors and enzymes.

- Medicine: Research is ongoing into its therapeutic effects, particularly in developing new antibacterial and anticancer agents.

- Industry: The compound is utilized in developing new materials and chemical processes.

The mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. The indole ring's ability to engage with various receptors allows it to modulate biological activities effectively. Studies have shown that this compound can influence enzyme activity through these interactions, contributing to its potential therapeutic effects.

Several compounds share structural similarities with 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(1H-Indol-3-yl)-N-(naphthalen-2-ylmethyl)ethanamine | Contains naphthalene instead of pyridine | May exhibit different reactivity due to naphthalene's larger size. |

| 2-(1H-Indol-3-yl)-N-(phenylmethyl)ethanamine | Features a phenyl group | Potentially different biological activity compared to pyridine derivatives. |

| 2-(1H-Indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine | Contains a pyridine ring at position 2 | Altered reactivity and interactions compared to pyridin-3 derivatives. |

The uniqueness of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine lies in its specific combination of functional groups that confer distinct structural and functional properties valuable in research and industrial applications.

Laboratory-Scale Synthetic Routes

The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine represents a significant challenge in heterocyclic chemistry due to the presence of both indole and pyridine moieties connected through an ethanamine linker [1]. Laboratory-scale synthetic approaches have evolved to address the complexities associated with selective functionalization and efficient coupling of these aromatic systems [2].

Reductive Amination Strategies

Reductive amination has emerged as the primary synthetic strategy for constructing 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine [1]. The most commonly employed approach involves the reaction of indole-3-carbaldehyde with 3-pyridinemethanamine in the presence of reducing agents [1]. The reaction typically employs sodium triacetoxyborohydride as the reducing agent, which provides excellent selectivity for the target compound [1].

The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired ethanamine product [1]. Reaction conditions typically involve methanol or ethanol as solvent at room temperature, providing yields ranging from 65-85% depending on the specific conditions employed [1]. The mild conditions make this approach particularly attractive for laboratory-scale synthesis [1].

Alternative reducing agents have been investigated for this transformation, including sodium cyanoborohydride and hydrogen gas with palladium catalysts [3]. Studies have demonstrated that sodium cyanoborohydride can provide comparable yields under slightly acidic conditions, while catalytic hydrogenation requires elevated pressures and temperatures [3].

Ynamide Cyclization Methodologies

Ynamide cyclization represents an innovative approach for constructing complex indole-containing structures, though its application to 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine synthesis remains limited [4]. Ynamides undergo intramolecular cyclization reactions to form various heterocyclic frameworks, including indole derivatives [5] [6].

The mechanism involves protonation of the ynamide triple bond, followed by nucleophilic attack of the aromatic system [6]. Triflic acid has been identified as an effective catalyst for these transformations, typically requiring stoichiometric amounts for optimal yields [6]. The cyclization proceeds through keteniminium ion intermediates, which subsequently undergo Friedel-Crafts-type reactions [7].

Recent developments in ynamide chemistry have demonstrated the possibility of constructing polycyclic frameworks through cascade reactions [8]. These methodologies employ gold catalysis to achieve high diastereoselectivity in the formation of spirocyclic pyrrolidinoindoline structures [5]. The reaction conditions are notably mild, proceeding at room temperature in dichloromethane solvent [8].

Protection/Deprotection Schemes for Reactive Moieties

The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine requires careful consideration of protecting group strategies due to the presence of multiple reactive sites [9]. The indole nitrogen and the amine functionality represent key positions requiring selective protection during synthetic sequences [10].

Common protecting groups for the indole nitrogen include tosyl, tert-butoxycarbonyl, and triisopropylsilyl derivatives [9]. The choice of protecting group depends on the specific synthetic sequence and the conditions required for subsequent transformations [10]. Tert-butoxycarbonyl groups offer excellent stability under basic conditions while remaining removable under acidic conditions [11].

| Protecting Group | Installation Conditions | Removal Conditions | Stability |

|---|---|---|---|

| Tosyl | Tosyl chloride, base | Lithium aluminum hydride | High under acidic/basic conditions |

| Tert-butoxycarbonyl | Boc anhydride, DMAP | Trifluoroacetic acid | Stable to base, labile to acid |

| Triisopropylsilyl | TIPS chloride, imidazole | Tetrabutylammonium fluoride | Stable to acid/base, labile to fluoride |

The amine functionality can be protected using similar strategies, with carbamate protecting groups being particularly effective [11]. The orthogonal nature of these protecting groups allows for selective deprotection sequences, enabling complex synthetic manipulations [12].

Industrial Production Optimization Challenges

Industrial-scale production of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine presents numerous challenges related to process optimization, cost-effectiveness, and scalability [13]. The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of reaction parameters, equipment design, and quality control measures [14].

Critical process parameters include temperature control, mixing efficiency, and residence time distribution [14]. The reductive amination reaction is particularly sensitive to temperature fluctuations, which can lead to side product formation and reduced yields [15]. Industrial reactors must maintain precise temperature control to ensure consistent product quality [16].

Heat and mass transfer limitations become significant concerns at industrial scale [15]. The heterogeneous nature of some reducing agents can lead to mixing challenges and hotspot formation in large-scale reactors [15]. Computational fluid dynamics modeling has been employed to optimize reactor design and mixing patterns [16].

Economic considerations play a crucial role in industrial process development [13]. Raw material costs, solvent recovery, and waste disposal represent major cost drivers [14]. Process intensification strategies, including continuous flow reactors and microreactor technology, have been investigated to improve efficiency and reduce capital costs [17].

Quality control and regulatory compliance add additional complexity to industrial production [13]. Good Manufacturing Practice requirements necessitate extensive documentation, validation studies, and analytical method development [18]. Process analytical technology has emerged as a valuable tool for real-time monitoring and control [14].

Crystallographic Analysis and Conformational Studies

Crystallographic analysis provides essential insights into the solid-state structure and conformational preferences of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine [19]. Single crystal X-ray diffraction studies reveal detailed information about molecular geometry, intermolecular interactions, and crystal packing arrangements [20].

The indole ring system typically exhibits planar geometry with root-mean-square deviations of less than 0.02 Å [19]. The pyridine ring maintains similar planarity, though the dihedral angle between the indole and pyridine rings varies depending on crystal packing forces [21]. Studies of related indole derivatives have shown dihedral angles ranging from 60° to 90° [22].

Intermolecular interactions play a crucial role in determining crystal structure and morphology [19]. Hydrogen bonding between the indole nitrogen and various acceptors represents a dominant interaction, with N-H···π contacts being particularly significant [19]. These interactions typically exhibit distances of 3.3-3.5 Å and contribute approximately 28 kJ/mol to the lattice energy [20].

| Interaction Type | Distance (Å) | Energy (kJ/mol) | Frequency |

|---|---|---|---|

| N-H···π | 3.3-3.5 | -28 | High |

| Hydrogen bonds | 2.8-3.2 | -34 | Moderate |

| π···π stacking | 3.4-3.8 | -18 | Moderate |

| Dipole-dipole | Variable | -18 | Low |

π···π stacking interactions between aromatic rings contribute additional stabilization to the crystal structure [19]. These interactions typically involve parallel-displaced arrangements with intercentroid distances of 3.6-3.8 Å [21]. The contribution to lattice energy is approximately 18 kJ/mol per interaction [20].

Crystal morphology predictions using Bravais-Friedel-Donnay-Harker and attachment energy models indicate a tendency to form plate-like crystals [19]. The {002} facet typically represents the largest surface, with morphological importance varying based on crystallization conditions [20].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization provides definitive structural confirmation and purity assessment for 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine [23]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry represent the primary analytical techniques employed for structural elucidation [24].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear magnetic resonance spectroscopy reveals characteristic signals for all proton environments within the molecule [25]. The indole N-H proton typically resonates at δ 10.8-11.2 ppm as a broad singlet, exhibiting exchange with deuterium oxide [24]. The indole H-2 proton appears as a doublet at δ 7.0-7.2 ppm with typical coupling constants of 2-3 Hz [25].

The benzene ring protons of the indole system exhibit complex multipicity patterns in the aromatic region (δ 7.0-7.6 ppm) [25]. H-4 typically appears as a doublet of doublets due to ortho coupling (J = 6.8 Hz) and meta coupling (J = 2.4 Hz) [26]. The remaining aromatic protons show overlapping signals requiring two-dimensional techniques for complete assignment [25].

The ethyl chain connecting the indole and pyridine systems provides characteristic signals at δ 2.8-3.0 ppm for the CH₂ adjacent to the indole ring and δ 2.7-2.9 ppm for the CH₂ adjacent to nitrogen [23]. The N-CH₂ protons adjacent to the pyridine ring appear at δ 3.8-4.0 ppm [24].

¹³C Nuclear magnetic resonance spectroscopy provides complementary structural information [27]. The indole carbons resonate in characteristic regions: C-2 at δ 122-125 ppm, C-3 at δ 113-116 ppm, and the remaining aromatic carbons between δ 110-140 ppm [25]. The ethyl chain carbons appear at δ 25-30 ppm and δ 45-50 ppm respectively [27].

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole C-2 | 122-125 | CH |

| Indole C-3 | 113-116 | C |

| Indole C-4 | 118-122 | CH |

| Ethyl CH₂ (indole) | 25-30 | CH₂ |

| Ethyl CH₂ (nitrogen) | 45-50 | CH₂ |

| Pyridine CH₂ | 50-55 | CH₂ |

Infrared Spectroscopy

Infrared spectroscopy provides information about functional group presence and molecular vibrations [28]. The indole N-H stretching vibration typically appears at 3300-3400 cm⁻¹ as a broad absorption [24]. Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region [29].

The aromatic C=C stretching vibrations appear in the 1450-1650 cm⁻¹ region, with multiple bands corresponding to different ring systems [28]. The C-N stretching vibrations typically occur around 1250-1350 cm⁻¹ [28]. Out-of-plane bending vibrations of aromatic C-H bonds provide fingerprint information in the 800-900 cm⁻¹ region [29].

Mass Spectrometry

Electron ionization mass spectrometry reveals characteristic fragmentation patterns for 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine [30]. The molecular ion typically appears as a stable peak due to the extended conjugation system [24]. Common fragmentation pathways include loss of the pyridylmethyl group and formation of the indole-containing fragment [30].

The base peak often corresponds to the indole ethylamine fragment (m/z 160), formed by cleavage of the N-CH₂ bond [30]. Secondary fragmentation involves loss of the ethyl chain to form the indole cation radical (m/z 117) [30]. The pyridylmethyl fragment appears at m/z 92, providing confirmation of the pyridine component [31].